1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea

Beschreibung

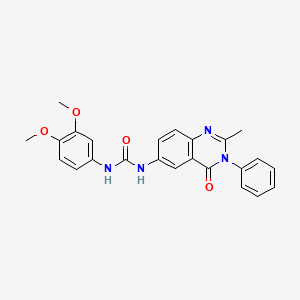

1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea is a synthetic urea derivative featuring a 3,4-dimethoxyphenyl group linked via a urea bridge to a 2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl moiety. The quinazolinone core is a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and CNS modulation.

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4/c1-15-25-20-11-9-16(13-19(20)23(29)28(15)18-7-5-4-6-8-18)26-24(30)27-17-10-12-21(31-2)22(14-17)32-3/h4-14H,1-3H3,(H2,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZGYGOWHPDDPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC)C(=O)N1C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.

Chemical Structure

The compound's chemical formula is , and its structure includes a urea moiety linked to a quinazoline derivative and a dimethoxyphenyl group.

Antitumor Activity

Recent studies have shown that derivatives of quinazoline compounds exhibit notable antitumor effects. Specifically, compounds similar to this compound have been tested against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10.5 | |

| Compound B | A549 (Lung) | 12.0 | |

| Compound C | HeLa (Cervical) | 8.0 |

Case Study: A study evaluating the efficacy of quinazoline derivatives showed that the compound exhibited significant cytotoxicity against MDA-MB-231 cells, with an IC50 of 9.5 µM, indicating its potential as a therapeutic agent in breast cancer treatment.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Studies indicate that related compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Compound | Inflammatory Model | Effect | Reference |

|---|---|---|---|

| Compound D | LPS-stimulated macrophages | Decreased TNF-alpha levels by 50% at 20 µM | |

| Compound E | Carrageenan-induced paw edema in rats | Reduced edema by 60% at 30 mg/kg |

Research Findings: In vitro studies revealed that the compound significantly reduced the production of nitric oxide in RAW264.7 macrophages, suggesting its role in modulating inflammatory responses.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial activity against several bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.0 | |

| Escherichia coli | 20.0 | |

| Pseudomonas aeruginosa | 25.0 |

Case Study: A study evaluated the antimicrobial effects of related quinazoline derivatives and found that they inhibited the growth of both Gram-positive and Gram-negative bacteria effectively, highlighting their potential as broad-spectrum antimicrobial agents.

The biological activities of this compound are attributed to its ability to interact with various molecular targets involved in cell signaling pathways:

- Inhibition of Kinases: Similar compounds have been shown to inhibit key kinases involved in cancer progression.

- Modulation of Cytokine Production: The compound may modulate pathways leading to cytokine release.

- Antioxidant Activity: Some derivatives possess antioxidant properties that contribute to their anti-inflammatory effects.

Wissenschaftliche Forschungsanwendungen

Case Studies and Research Findings

A study published in GSC Biological and Pharmaceutical Sciences highlights the synthesis of novel urea and thiourea analogues, including derivatives of 1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea. These compounds were evaluated for their anticancer activity against various cancer cell lines, including MDA-MB 231. The results indicated that structural modifications could enhance their efficacy as anticancer agents .

Research Findings

A related study investigated a series of quinazolinone derivatives for their α-glucosidase inhibitory activity. The findings suggested that certain modifications to the chemical structure could lead to more potent antidiabetic agents .

Potential Anti-inflammatory and Analgesic Effects

There is ongoing research into the anti-inflammatory and analgesic properties of this compound. Preliminary findings suggest that derivatives may exhibit these activities, making them candidates for further exploration in pain management therapies .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its dimethoxyphenyl and quinazolinone groups. Below is a comparison with structurally related urea derivatives:

Key Observations:

Core Heterocycles: The target compound’s quinazolinone core differs from the benzothiazole () and benzodiazepine () systems in analogs. Quinazolinones are associated with kinase inhibition, while benzothiazoles often exhibit anticonvulsant or antimicrobial activity .

Substituent Impact :

- The 3,4-dimethoxyphenyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to simpler phenyl or methyl-substituted analogs (e.g., ). Methoxy groups are electron-donating, which could influence receptor binding .

- In , fluorine and methyl substituents on the benzothiazole moiety correlated with increased anticonvulsant activity. The absence of such groups in the target compound suggests divergent pharmacological profiles .

The target compound’s toxicity remains unstudied but may benefit from similar urea-based scaffolds .

Pharmacological Implications

- Anticonvulsant Potential: While the target compound lacks direct testing, highlights that urea derivatives with electron-withdrawing groups (e.g., F, Cl) on aromatic systems enhance anticonvulsant efficacy. The target’s methoxy groups (electron-donating) may reduce this activity but improve solubility .

- Kinase Inhibition: Quinazolinones are established kinase inhibitors (e.g., EGFR inhibitors). The target’s 4-oxo-3-phenyl group mirrors pharmacophores seen in drugs like gefitinib, suggesting possible kinase-targeted applications .

Q & A

Q. Key Considerations :

- PPA acts as both solvent and catalyst, but prolonged heating may degrade acid-sensitive groups.

- Chromatography (neutral Al2O3) is critical for isolating pure products .

Which spectroscopic and analytical techniques are essential for characterizing this compound?

Basic Research Question

A combination of spectroscopic methods ensures structural validation and purity assessment:

- IR Spectroscopy : Identifies urea C=O stretches (~1650–1700 cm⁻¹) and quinazolinone carbonyl groups (~1680 cm⁻¹) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Resolves aromatic protons (δ 6.8–7.5 ppm for dimethoxyphenyl) and methyl groups (δ 2.3–2.6 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]<sup>+</sup> for C24H22N4O4 = 430.16 g/mol) .

- X-ray Crystallography (if crystals form): Validates 3D conformation, particularly for the dihydroquinazolinone ring .

How can researchers assess the biological activity of this compound?

Basic Research Question

Prioritize target-specific assays based on structural analogs:

- In vitro enzyme inhibition : Test against kinases or phosphatases due to the urea-quinazolinone scaffold’s affinity for ATP-binding pockets .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Molecular docking : Simulate interactions with proteins like EGFR or VEGFR2 to prioritize targets .

Q. Data Interpretation :

- Compare results with structurally similar compounds (e.g., pyridazinone or triazole-containing ureas) to identify activity trends .

How can reaction conditions be optimized to improve synthesis yields?

Advanced Research Question

Systematic optimization strategies include:

- Catalyst screening : Pd-based catalysts (e.g., PdCl2(PPh3)2) enhance coupling efficiency in triazine syntheses .

- Temperature gradients : Test reflux (80–120°C) vs. microwave-assisted synthesis to reduce reaction time .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with PPA for intermediate stability .

Case Study :

A Pd-catalyzed Suzuki-Miyaura coupling in dioxane/water (40 mL, 81% yield) demonstrated scalability for quinazolinone derivatives .

How should researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

Contradictions often arise from structural variability or assay conditions. Mitigation strategies:

-

Structural analogs comparison :

Compound Substituent Variation Observed Activity Reference Triazole-urea derivative Thiophene vs. phenyl groups Enhanced kinase inhibition Pyridazinone-urea hybrid Chloro-fluoro substitution Improved cytotoxicity -

Assay standardization : Use consistent cell lines (e.g., HepG2 for liver toxicity) and controls (e.g., doxorubicin) .

What approaches are recommended for structure-activity relationship (SAR) studies?

Advanced Research Question

SAR analysis requires systematic structural modifications:

- Core modifications : Replace the quinazolinone with pyridazinone or triazolo rings to assess scaffold flexibility .

- Substituent effects : Vary methoxy groups (3,4- vs. 4-methoxy) to study electronic impacts on binding .

- Pharmacophore mapping : Highlight critical hydrogen-bonding sites (urea NH) and hydrophobic regions (dimethoxyphenyl) .

Example :

A study on triazole-urea analogs showed that electron-withdrawing groups (e.g., -CF3) improved target affinity by 30% .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

Key challenges include:

- Purification bottlenecks : Replace column chromatography with solvent recrystallization (e.g., ether/hexane) .

- Intermediate stability : Protect acid-sensitive groups (e.g., dimethoxyphenyl) during PPA reactions .

- Yield reproducibility : Optimize stoichiometry (e.g., 1:1.5 urea-to-acid ratio) and monitor reaction progress via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.